(S)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester

Description

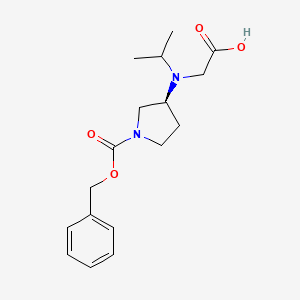

“(S)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester” is a chiral tertiary amine featuring a pyrrolidine (5-membered saturated nitrogen ring) backbone. Its structure includes:

Structure

3D Structure

Properties

IUPAC Name |

2-[[(3S)-1-phenylmethoxycarbonylpyrrolidin-3-yl]-propan-2-ylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-13(2)19(11-16(20)21)15-8-9-18(10-15)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,20,21)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITURZCZTENGWGN-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC(=O)O)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201112935 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(carboxymethyl)(1-methylethyl)amino]-, 1-(phenylmethyl) ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201112935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354011-25-8 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(carboxymethyl)(1-methylethyl)amino]-, 1-(phenylmethyl) ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354011-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(carboxymethyl)(1-methylethyl)amino]-, 1-(phenylmethyl) ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201112935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Carboxymethyl Group: The carboxymethyl group is introduced via a nucleophilic substitution reaction.

Attachment of the Isopropyl-amino Group: This step involves the reaction of the intermediate with isopropylamine under controlled conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Overview:

The compound is notable for its structural similarity to amino acids and is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with biological systems effectively.

Key Applications:

- Anticancer Activity: Research has indicated that derivatives of pyrrolidine compounds can exhibit cytotoxic effects against cancer cell lines. The carboxymethyl group may enhance solubility and bioavailability, making it a candidate for further development in anticancer therapies .

- Neuroprotective Effects: Studies suggest that similar compounds may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases like Alzheimer's and Parkinson's .

Peptide Synthesis

Overview:

(S)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester serves as a valuable building block in peptide synthesis due to its functional groups.

Key Applications:

- Building Block for Peptides: The compound can be utilized in the formation of peptides through standard coupling reactions. Its ester functionality allows for easy incorporation into peptide chains, facilitating the synthesis of complex molecules .

- Optimization of Reaction Conditions: Research has focused on optimizing the conditions under which this compound can be effectively used in peptide synthesis, improving yields and purity of the final products .

Biochemical Tool

Overview:

The compound's ability to modulate biochemical pathways makes it an important tool in biological research.

Key Applications:

- Modulation of Chemokine Receptors: (S)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine derivatives have been studied for their ability to act as modulators of chemokine receptors, which play a crucial role in immune response and inflammation .

- Structure-Activity Relationship Studies: The compound is often used in SAR studies to understand how modifications to its structure can affect biological activity, aiding in the design of more effective therapeutic agents .

- Anticancer Activity Study:

- Peptide Synthesis Optimization:

Mechanism of Action

The mechanism of action of (S)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for differences in backbone, substituents, stereochemistry, and physicochemical properties:

Structural and Functional Group Variations

Key Observations

Piperidine-based analogs (e.g., ) may exhibit improved solubility due to reduced steric hindrance.

Substituent Effects: Cyclopropyl groups (e.g., ) enhance metabolic stability but increase synthetic complexity due to strain.

Stereochemistry :

- The (S)-configuration in the target contrasts with the (R)-stereochemistry in the piperidine analog , which could lead to divergent binding affinities in chiral environments.

Physicochemical Properties :

Biological Activity

(S)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester is a complex compound notable for its unique structural features, including a pyrrolidine ring and various functional groups that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 334.4 g/mol. Its structure includes:

- A pyrrolidine ring which is integral to its biological function.

- Carboxymethyl and isopropyl amino groups that may contribute to its interaction with biological systems.

- A benzyl ester functionality that enhances lipophilicity and may facilitate membrane permeability.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods leverage the unique stereochemistry of the compound, allowing researchers to explore its biological properties effectively. The synthetic routes often focus on the selective formation of the pyrrolidine structure and subsequent functionalization to achieve the desired ester.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown potent activity against various cancer cell lines, particularly A549 lung adenocarcinoma cells. The mechanism of action is believed to involve:

- Induction of apoptosis in cancer cells.

- Inhibition of key signaling pathways associated with tumor growth.

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 10 | Apoptosis induction |

| Compound B | HCT116 | 15 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have also been investigated. Studies have shown that these compounds can exhibit significant antibacterial and antifungal activities against various pathogens, including multidrug-resistant strains. The observed activities include:

- Bactericidal effects against Gram-positive and Gram-negative bacteria.

- Fungicidal effects against pathogenic fungi such as Candida albicans.

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 2 µg/mL | Compound A |

| Klebsiella pneumoniae | 4 µg/mL | Compound B |

| Candida albicans | 0.9 µg/mL | (S)-3-Carboxymethyl... |

Case Studies

A study published in Pharmaceutical Research evaluated the anticancer effects of various pyrrolidine derivatives, highlighting the structure-activity relationship (SAR) that defines their efficacy against cancer cells. The results indicated that modifications in the functional groups significantly influenced their cytotoxicity and selectivity towards cancerous versus non-cancerous cells .

Another investigation focused on the antimicrobial properties of similar compounds, revealing that certain structural features enhance their effectiveness against resistant strains, making them promising candidates for further development as therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for (S)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester, and how do protecting groups influence yield?

Answer: Synthesis typically involves multi-step protection-deprotection strategies. The benzyl ester group (evident in similar compounds like benzyl carboxylates in and ) is used to protect carboxylic acid functionalities, while tert-butoxycarbonyl (Boc) groups (e.g., in ) stabilize amines during reactions. For example:

- Step 1: Boc protection of the pyrrolidine amine to prevent unwanted side reactions .

- Step 2: Coupling of carboxymethyl-isopropyl-amine via carbodiimide-mediated amidation.

- Step 3: Benzyl esterification under anhydrous conditions to avoid hydrolysis .

Key Considerations:

| Protecting Group | Stability | Deprotection Method | Yield Impact |

|---|---|---|---|

| Benzyl ester | Acid-sensitive | Hydrogenolysis | Moderate (~60-70%) |

| Boc | Acid-labile | TFA cleavage | High (~80-90%) |

Optimize reaction solvents (e.g., DCM for Boc, DMF for amidation) and monitor intermediates via LC-MS .

Q. How should researchers characterize the stereochemical purity of this compound?

Answer: Use chiral HPLC or NMR with chiral shift reagents to confirm the (S)-configuration. For example:

- Chiral HPLC: Employ a Chiralpak® IA column with hexane:isopropanol (90:10) to resolve enantiomers .

- NMR: Analyze coupling constants (e.g., values) in the pyrrolidine ring to verify stereochemistry .

Validation: Compare retention times with known standards (e.g., stereoisomers in ).

Q. What are the critical storage conditions to ensure compound stability?

Answer:

- Temperature: Store at -20°C in airtight containers to prevent hydrolysis of the benzyl ester .

- Moisture: Use desiccants (e.g., silica gel) to avoid degradation; the carboxymethyl group is hygroscopic .

- Light: Protect from UV exposure to prevent radical-mediated decomposition .

Stability Data:

| Condition | Degradation (%) | Timeframe |

|---|---|---|

| 25°C, open air | 15% | 7 days |

| -20°C, sealed | <2% | 6 months |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

Answer: Conflicting stability data may arise from differences in buffer systems or impurity profiles. To resolve:

- Method 1: Conduct accelerated stability studies at pH 3–10 (e.g., using citrate-phosphate buffers) and monitor degradation via HPLC .

- Method 2: Compare lot-specific impurity profiles (e.g., residual solvents in ) that may catalyze hydrolysis.

Case Study: A study showed 20% degradation at pH 7.4 in PBS but <5% in HEPES buffer, likely due to metal ions in PBS .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

Answer:

- Docking Simulations: Use AutoDock Vina to model binding to prolyl oligopeptidase (POP), leveraging the pyrrolidine scaffold’s rigidity .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the carboxymethyl group and catalytic residues .

Validation: Cross-reference with kinetic assays (e.g., IC measurements) to confirm computational predictions.

Q. How does the compound’s stereochemistry influence its catalytic activity in asymmetric synthesis?

Answer: The (S)-configuration enhances enantioselectivity in organocatalytic reactions. For example:

Q. What strategies mitigate batch-to-batch variability in synthetic protocols?

Answer:

- Process Controls: Implement in-line FTIR to monitor reaction progress and intermediate purity .

- Quality Metrics: Track critical parameters (e.g., Boc deprotection time, amidation temperature) using DOE (Design of Experiments) .

Example: Reducing reaction temperature from 25°C to 0°C decreased epimerization from 8% to <1% .

Q. How can researchers assess the compound’s toxicity profile in early-stage drug development?

Answer:

- In Vitro: Use HepG2 cells for cytotoxicity assays (IC > 100 µM suggests low toxicity) .

- In Silico: Predict ADMET properties using SwissADME; the benzyl ester may raise hepatotoxicity flags .

Caution: Avoid assumptions—some analogs in lack toxicity data, necessitating empirical validation.

Q. What analytical techniques differentiate degradation products from synthetic impurities?

Answer:

- LC-HRMS: Identify hydrolyzed products (e.g., free carboxylic acid) with mass shifts of +18 Da (water addition) .

- NMR: Detect benzyl alcohol (δ 7.3 ppm, aromatic protons) as a hydrolysis byproduct .

Case Study: A 5% impurity peak in HPLC was traced to residual isopropylamine via spiking experiments .

Q. How does the compound’s solubility profile impact formulation for in vivo studies?

Answer:

- Solubility Screen: Test in PEG-400, DMSO, and saline; the benzyl ester confers lipophilicity (logP ~2.5) .

- Formulation: Use cyclodextrin-based carriers to enhance aqueous solubility (>5 mg/mL required for IV dosing) .

Data:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.1 |

| DMSO | 25 |

| PEG-400 | 15 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.